molecular formula C13H12N2O2S B2449557 5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 420105-41-5

5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2449557
CAS No.: 420105-41-5
M. Wt: 260.31
InChI Key: YICHONBJSXGNDV-UHFFFAOYSA-N
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Description

5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a prop-2-enylidene linkage, and a sulfanylideneimidazolidinone core.

Preparation Methods

The synthesis of 5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one can be compared with similar compounds such as:

    3-(4-Methoxyphenyl)-2-propenal: This compound shares the methoxyphenyl group but differs in its overall structure and reactivity.

    4-Methoxybenzaldehyde: A simpler compound that serves as a precursor in the synthesis of more complex molecules.

    Thiosemicarbazide: A key intermediate in the synthesis of various sulfur-containing heterocycles.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-17-10-7-5-9(6-8-10)3-2-4-11-12(16)15-13(18)14-11/h2-8H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICHONBJSXGNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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